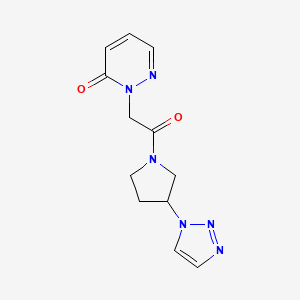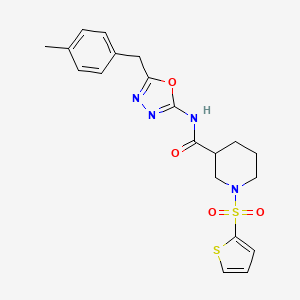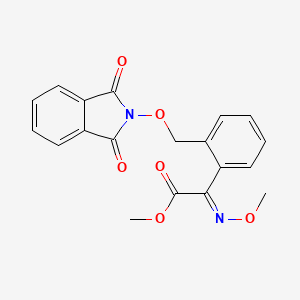
5-Bromo-4-chloropyrimidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloropyrimidin-2-ol is a chemical compound with the CAS Number: 1240595-19-0 . It has a molecular weight of 209.43 . It is also known by its IUPAC name 5-bromo-4-chloro-2-pyrimidinol .
Synthesis Analysis
The synthesis of 5-Bromo-4-chloropyrimidin-2-ol involves nucleophilic substitution reactions with various sulfonyl and acid chlorides . Another method involves a reaction with 2,4,5-tribromopyrimidine and copper(I) chloride (D-CuCl), followed by a reaction with ammonia .Molecular Structure Analysis
The InChI code for 5-Bromo-4-chloropyrimidin-2-ol is 1S/C4H2BrClN2O/c5-2-1-7-4(9)8-3(2)6/h1H, (H,7,8,9) . The key for this InChI code is CZLIGKOYXMUAPG-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound 5-Bromo-4-chloropyrimidin-2-ol can participate in various chemical reactions. For instance, it can be used in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .Physical And Chemical Properties Analysis
The compound has a predicted density of 2.16±0.1 g/cm3 . It is a powder at room temperature .Applications De Recherche Scientifique
Antiviral and Antiretroviral Activities
- Antiviral Properties : Derivatives of pyrimidines, including those with modifications at the 5-position such as bromo and chloro substituents, have been studied for their antiviral properties. Notably, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibit marked inhibition of retrovirus replication in cell culture, demonstrating potential as antiretroviral agents (Hocková et al., 2003).
Synthesis and Labeling Techniques
- Fluorescent Labeling : A new fluorescein derivative for the fluorescent labeling of oligonucleotides has been developed, utilizing a bromomethyl substituent for attachment, indicating the utility of brominated pyrimidines in molecular biology and sequencing technologies (Holletz et al., 1993).
Antimicrobial Activities
- Antibacterial and Antifungal Properties : Novel 5-bromo-2-chloropyrimidin-4-amine derivatives exhibit significant in vitro antibacterial and antifungal activities against pathogenic strains. This suggests their potential as candidates for developing new antimicrobial agents (Ranganatha et al., 2018).
Biochemical and Biological Properties
- Biochemical Specificity : Halogenated pyrrolopyrimidine analogues of adenosine, featuring bromo substituents, display unique pharmacological and biochemical activities, including potent inhibition of adenosine kinase. These findings highlight the biochemical specificity and potential therapeutic applications of such compounds (Davies et al., 1984).
Tracking DNA Synthesis
- Cell Cycle Analysis : Thymidine analogues, such as 5-bromo-2-deoxyuridine (BrdU) and its derivatives, are utilized for tagging dividing cells to track DNA synthesis. This application is crucial for studying cell proliferation, cancer biology, and the effects of pharmacological agents on cell division (Cavanagh et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-6-chloro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-2-1-7-4(9)8-3(2)6/h1H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLIGKOYXMUAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloropyrimidin-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-allyl-N-(2,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2877432.png)


![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)

![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/no-structure.png)


![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)


![7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2877451.png)

![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)